molecular formula C13H16BF3O4 B1356186 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid CAS No. 204981-49-7

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1356186
CAS No.: 204981-49-7
M. Wt: 304.07 g/mol
InChI Key: FKFFRSYPSCAHAE-UHFFFAOYSA-N
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Description

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a neopentyloxycarbonyl group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate ester intermediate, which effectively blocks the catalytic activity of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, enzymes that are pivotal in cell signaling cascades. By inhibiting specific kinases, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic flux . Additionally, the trifluoromethyl group of this compound enhances its lipophilicity, facilitating its interaction with cellular membranes and intracellular targets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of covalent and non-covalent interactions. The boronic acid group forms a covalent bond with the active site serine residue of target enzymes, resulting in enzyme inhibition. This covalent interaction is reversible, allowing for dynamic regulation of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, further stabilizing the enzyme-inhibitor complex . These molecular interactions collectively contribute to the compound’s biochemical efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive species. Under physiological conditions, this compound is relatively stable, but it can undergo hydrolysis over extended periods . This hydrolysis can lead to the gradual degradation of the compound, potentially affecting its long-term efficacy in biochemical assays. In in vitro studies, the temporal effects of this compound on cellular function have been observed, with prolonged exposure leading to sustained enzyme inhibition and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit off-target effects and potential toxicity . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical outcome. Beyond this threshold, the compound’s efficacy plateaus, and adverse effects may become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, by inhibiting specific kinases, this compound can alter the phosphorylation state of metabolic enzymes, thereby affecting their activity and the overall metabolic flux . Additionally, the compound’s interactions with cofactors such as ATP can further modulate its effects on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Bases: Sodium hydroxide, potassium carbonate for esterification and hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Carboxylic Acids and Alcohols: Formed through hydrolysis of the ester group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of the trifluoromethyl group, which enhances stability and reactivity, and the neopentyloxycarbonyl group, which provides steric protection and modulates solubility. This combination makes it a valuable compound in various chemical, biological, and industrial applications .

Properties

IUPAC Name

[2-(2,2-dimethylpropoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-12(2,3)7-21-11(18)9-5-4-8(13(15,16)17)6-10(9)14(19)20/h4-6,19-20H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFFRSYPSCAHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572993
Record name {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204981-49-7
Record name {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethyl-benzoic acid 2,2-dimethyl-propyl ester (4.225 g, 16.23 mmol) in tetrahydrofuran (40 mL) was added triisopropylborate (9.00 mL, 39.0 mmol). The solution was cooled to −78° C. and lithium diisopropylamide (12.0 mL of a 2.0 M solution in tetrahydrofuran/heptane, 24.0 mmol) was added dropwise over 5 minutes. The red solution was stirred for 30 minutes, warmed to 0° C., and quenched by the slow addition of 1N hydrochloric acid (50 mL). The mixture was allowed to warm to room temperature, stirred for 30 minutes and added to hexanes (200 mL). The layers were separated and the organic layer was washed successively with 2N hydrochloric acid (two times with 100 mL), water (100 mL), and brine (50 mL). The organic extracts were dried over magnesium sulfate, filtered, and concentrated to an oil. The crude product was crystallized from heptane (40 mL) to provide 2-(2,2-dimethyl-propoxycarbonyl)-5-trifluoromethyl-benzeneboronic acid (3.037 g, 62% yield) as a white solid: mp=159-160° C.; IR 3377 (br), 2963, 1703, 1371, 1308, 1171, 1131, 794, 709 cm−1; 1H NMR (400 MHz, DMSO/D2O) δ8.05 (d, J=8.1 Hz, 1H), 7.78 (d, J=8.3 Hz, 1H), 7.66 (s, 1H), 3.94 (s, 2H), 0.95 (s, 9H); 13C NMR (100 MHz, DMSO/D2O) δ26.69, 31.69, 74.91, 125.29, 125.75, 128.30, 129.62, 131.98 (q, J=31.8 Hz), 136.28, 142.68,166.90.
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tetrahydrofuran heptane
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